molecular formula C11H13NO2 B11903190 (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Cat. No.: B11903190
M. Wt: 191.23 g/mol
InChI Key: GVAAOBULEFOLBI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Determinants of MAO Isoform Selectivity

The (R)-1MeTIQ-8-COOH molecule combines a partially saturated isoquinoline core with a methyl group at position 1 and a carboxylic acid substituent at position 8. X-ray crystallographic studies of MAO isoforms demonstrate that the (R)-configuration creates optimal spatial alignment for simultaneous interaction with both the flavin adenine dinucleotide (FAD) cofactor and hydrophobic substrate-binding pockets. The carboxylic acid group forms hydrogen bonds with tyrosine residues (Tyr 398 in MAO-A, Tyr 435 in MAO-B), enhancing binding affinity by approximately 40% compared to non-carboxylated analogs.

MAO Isoform Inhibition Constant (Ki) Selectivity Ratio (MAO-A/MAO-B)
MAO-A 18 ± 2.1 nM 1:2.7
MAO-B 48 ± 5.6 nM

Table 1: Stereochemical effects on MAO inhibition kinetics. Data derived from recombinant human enzyme assays.

Reversible Inhibition Mechanism

Kinetic analysis reveals non-competitive inhibition patterns with respect to substrate concentration, suggesting binding to enzyme-substrate complexes rather than free enzymes. The carboxylic acid moiety enables pH-dependent inhibition efficacy, showing maximum activity at physiological pH (7.4) due to optimal ionization state. This pH sensitivity differentiates (R)-1MeTIQ-8-COOH from classical MAO inhibitors like selegiline, which maintain constant inhibition across pH gradients.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14)/t7-/m1/s1

InChI Key

GVAAOBULEFOLBI-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1C2=C(CCN1)C=CC=C2C(=O)O

Canonical SMILES

CC1C2=C(CCN1)C=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Traditional Synthesis Parameters

StepReagents/ConditionsYield (%)ee (%)
CyclocondensationHomophthalic anhydride, H2SO4, 80°C65
MethylationCH3I, K2CO3, DMF7850 (rac)
CarboxylationCO2, Pd(OAc)2, 100°C45
Resolution(R)-Mandelic acid, EtOH3098

A patent by CN103159677A demonstrates an alternative route using benzoyl chloride and phenethylamine, followed by P2O5/POCl3-mediated cyclization. This method eliminates organic solvents during the initial amide formation, simplifying purification but requiring harsh conditions (140°C, 12 h) that may degrade acid-sensitive groups.

Solid-Phase Synthesis for Combinatorial Libraries

Solid-supported strategies enable rapid diversification of tetrahydroisoquinoline scaffolds. As detailed in US20020055637A1, orthogonally protected amino-substituted tetrahydroisoquinoline-carboxylates are immobilized on Wang resin, permitting sequential alkylation (R1) and amine acylation (R2). After cleavage with TFA/H2O, the free carboxylic acid is obtained in 60–75% yield with >95% purity (HPLC). This approach facilitates parallel synthesis but requires specialized equipment for resin handling.

Table 2: Solid-Phase Synthesis Optimization

ParameterOptimal ConditionImpact on Yield
Resin TypeWang resin (carboxylate linker)+15% vs. Rink
Deprotection Agent20% Piperidine/DMFMinimizes side reactions
Cleavage Time3 h (TFA:H2O 95:5)Maximizes recovery

Chemoenzymatic Deracemization

Enzymatic methods overcome limitations in stereochemical control. A Fusarium solani D-amino acid oxidase (FsDAAO) catalyzes the kinetic resolution of racemic 1-methyl-tetrahydroisoquinoline-8-carboxylic acid, selectively oxidizing the (S)-enantiomer to the imine intermediate. Subsequent non-enzymatic reduction with ammonia-borane regenerates the (R)-enantiomer with >99% ee and 82% isolated yield. This one-pot deracemization operates under mild conditions (pH 7.5, 30°C), making it suitable for acid-sensitive substrates.

Table 3: Enzymatic vs. Chemical Resolution

MetricEnzymatic DeracemizationChiral Column Chromatography
ee>99%98%
Process Time24 h72 h
Cost per gram$120$450
ScalabilityPilot-plant feasibleLimited to <100 g

Industrial-Scale Production

Industrial adaptations focus on cost-effective cyclization and catalytic asymmetric hydrogenation. A continuous-flow reactor using H-Cube Pro® achieves 85% conversion in the reductive amination of 8-cyano-tetrahydroisoquinoline with Raney Ni at 50 bar H2. Carboxylic acid functionality is introduced via rhodium-catalyzed hydroxycarbonylation (Syngas, 80°C), yielding the target compound in 73% overall yield.

Table 4: Key Industrial Process Metrics

StageEquipmentThroughput (kg/day)
CyclizationContinuous stirred tank150
HydrogenationH-Cube Pro®90
CrystallizationAnti-solvent precipitator200

Case Studies in Process Optimization

Case 1: Solvent-Free Cyclization
Replacing DCM with molten P2O5 at 130°C improved reaction mass efficiency by 40% while reducing waste (E-factor: 8.2 → 3.1).

Case 2: Enzymatic Recycling
Immobilizing FsDAAO on EziG™ carriers enabled 15 reaction cycles without activity loss, cutting enzyme costs by 70% .

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, alcohols, aldehydes, and various substituted tetrahydroisoquinolines .

Scientific Research Applications

Chemical Properties and Structure

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has a molecular formula of C11H13NO2C_{11}H_{13}NO_2 and a molecular weight of approximately 177.20 g/mol. Its structure features a tetrahydroisoquinoline backbone with a carboxylic acid group at the 8-position, which contributes to its unique chemical reactivity and biological activities .

Biological Activities

Neuroprotective Effects
Research indicates that (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid exhibits neuroprotective properties. Studies have shown its potential in preventing neurodegeneration by interacting with various neurotransmitter systems and protecting against neurotoxic agents. This makes it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Potential
The compound has also been investigated for its antiproliferative effects against various cancer cell lines. For example, it has been tested against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells. Results suggest that it may inhibit the growth of these cancer cells, indicating potential as an anticancer agent .

Mechanism of Action

The mechanism of action of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral center plays a crucial role in determining the binding affinity and selectivity of the compound. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the target enzyme .

Comparison with Similar Compounds

Structural Analogs of Tetrahydroisoquinoline-8-carboxylic Acid Derivatives

The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:

Compound Name Substituents Molecular Weight Key Features References
(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid 1-CH₃, 8-COOH ~191.23* Chiral center at 1-position; potential for stereoselective bioactivity
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride 5-F, 8-COOH, HCl salt 231.65 Enhanced solubility due to fluorine and HCl; possible CNS activity
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride 7-F, 8-COOH, HCl salt 231.65 Fluorine at 7-position may alter binding affinity vs. 5-F analog
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid 2-CH₂Ph, 8-COOH 267.32 Bulky benzyl group; potential impact on membrane permeability
Helquinoline analogs (e.g., 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid) 6-R (variable), 2,2,4-CH₃ Varies Structural analogs with anti-inflammatory or antimicrobial activity

*Calculated based on molecular formula C₁₁H₁₃NO₂.

Biological Activity

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is characterized by the following chemical structure:

C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{2}

This compound exhibits chirality due to the presence of a stereocenter, influencing its biological interactions.

1. Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. A study demonstrated that certain derivatives showed potent binding affinities to Bcl-2 and Mcl-1 proteins with Ki values as low as 5.2 µM. These compounds induced apoptosis in Jurkat cells and activated caspase-3 in a dose-dependent manner, suggesting a mechanism involving the inhibition of anti-apoptotic pathways .

CompoundKi (µM)Activity
Lead Compound5.2Bcl-2 Inhibition
Active Compound 11tN/AInduces Apoptosis

2. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. Compounds within this class have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests a promising role in managing inflammatory diseases .

3. Neuroprotective Properties

The neuroprotective effects of tetrahydroisoquinoline derivatives have been explored in various models of neurodegeneration. These compounds have been shown to mitigate oxidative stress and reduce neuroinflammation, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

The biological activities of (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Anti-apoptotic Proteins : By binding to Bcl-2 family proteins, these compounds promote apoptosis in cancer cells.
  • Reduction of Pro-inflammatory Cytokines : They inhibit the signaling pathways that lead to the production of inflammatory cytokines.
  • Antioxidant Activity : The compound's structure allows it to scavenge reactive oxygen species (ROS), thus protecting neuronal cells from oxidative damage.

Case Study 1: Anticancer Efficacy

A series of substituted tetrahydroisoquinoline derivatives were tested for their anticancer efficacy against various cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Case Study 2: Inhibition of Inflammation

In vitro studies demonstrated that specific derivatives significantly reduced levels of TNF-α and IL-6 in LPS-stimulated macrophages. This effect was linked to the suppression of NF-kB activation pathways .

Q & A

Q. What are the established synthetic routes for (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid?

  • Methodological Answer : A common approach involves cyclization of precursor amino acids or quinoline derivatives using polyphosphoric acid, followed by hydrolysis to yield the carboxylic acid group. For example, cyclization of ethyl-substituted precursors under acidic conditions achieves high yields (~75–85%) and purity . Enantiomeric purity can be controlled via chiral resolution or asymmetric catalysis. Key steps include:
  • Cyclization : Polyphosphoric acid at 80–100°C for 4–6 hours.
  • Hydrolysis : Alkaline conditions (NaOH, 60°C) to deprotect the carboxylic acid.
    Table 1 : Synthetic Routes Comparison
MethodYield (%)Purity (%)Key ReagentsReference
Cyclization + Hydrolysis8295Polyphosphoric acid
Chiral Resolution6899(R)-Camphorsulfonic acid

Q. How is the structural identity of this compound confirmed in research settings?

  • Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques:
  • NMR : 1^1H and 13^13C NMR to verify the tetrahydroisoquinoline backbone and carboxylic acid group (e.g., δ 12.3 ppm for COOH).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ = 206.12).
  • X-ray Crystallography : For absolute stereochemistry determination, particularly for the (R)-enantiomer .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (>98%) .

Q. What are recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Avoid prolonged exposure to moisture or oxidizing agents, as decomposition may release CO, CO2_2, or nitrogen oxides . Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) can identify optimal storage parameters.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?

  • Methodological Answer : Enantioselective synthesis strategies include:
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Pd, Ru) to induce stereocontrol during cyclization .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to preferentially cleave one enantiomer.
  • Chromatography : Preparative chiral HPLC for post-synthesis purification (e.g., 99% ee achieved using a cellulose-based column) .
    Critical Parameters : Temperature control (±2°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (5–10 mol%).

Q. What in vitro models are appropriate for assessing neurotoxicological profiles?

  • Methodological Answer : Given structural similarity to MPTP (a neurotoxin linked to parkinsonism), evaluate dopaminergic neuron toxicity using:
  • Cell Lines : SH-SY5Y or primary murine dopaminergic neurons exposed to 10–100 µM compound for 24–48 hours.
  • Assays : Measure mitochondrial dysfunction (JC-1 staining), ROS production (DCFDA), and α-synuclein aggregation (Thioflavin T) .
  • Controls : Co-treatment with antioxidants (e.g., NAC) to confirm ROS-mediated toxicity.

Q. How to address discrepancies in bioactivity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (pH, serum proteins) or metabolite interference. Mitigation strategies:
  • Standardized Protocols : Use identical cell passages, serum-free media, and incubation times.
  • Metabolite Screening : LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) .
  • Dose-Response Validation : EC50_{50} values should be replicated across ≥3 independent experiments.
    Case Study : Inconsistent anti-inflammatory activity (IC50_{50} 5 µM vs. 20 µM) resolved by confirming compound stability in assay buffers .

Data Contradiction Analysis

Q. How to resolve conflicting reports on compound solubility in aqueous vs. organic solvents?

  • Methodological Answer : Conflicting solubility data may stem from pH-dependent ionization of the carboxylic acid group. Systematic testing includes:
  • pH Solubility Profile : Measure solubility in buffers (pH 1–13) using shake-flask method.
  • Co-solvent Systems : Evaluate DMSO/water mixtures (10–50% DMSO) for improved dissolution.
  • Dynamic Light Scattering (DLS) : Check for micelle formation in aqueous solutions.

Methodological Tools

Table 2 : Key Analytical Techniques

TechniqueApplicationExample Parameters
Chiral HPLCEnantiopurity assessmentColumn: Chiralpak AD-H; Mobile phase: Hexane/IPA (90:10)
HRMSMolecular weight confirmationResolution: 30,000; Ionization: ESI+
ROS AssayOxidative stress measurementProbe: DCFDA; λex/em: 485/535 nm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.